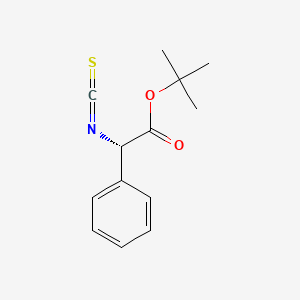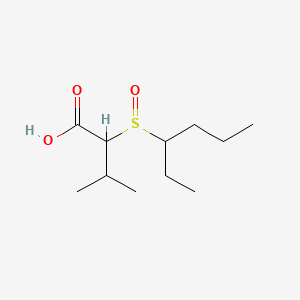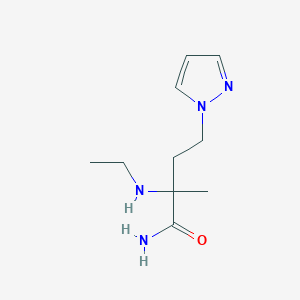![molecular formula C8H18ClN3O2 B13524421 N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamidehydrochloride](/img/structure/B13524421.png)
N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamidehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride is a chemical compound with the molecular formula C8H17N3O2·HCl and a molecular weight of 223.7 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride typically involves the reaction of dimethylcarbamoyl chloride with a suitable amine. The reaction is carried out under controlled conditions to ensure high yield and purity . The process may involve the use of solvents such as benzene or xylene and acid scavengers like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and stringent safety measures due to the toxic nature of some of the reagents involved, such as dimethylcarbamoyl chloride . The reaction conditions are optimized to maximize yield and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride is utilized in various scientific research fields:
Mécanisme D'action
The mechanism of action of N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride include:
- 3-(dimethylamino)-N-[(dimethylcarbamoyl)methyl]propanamide hydrochloride
- N-(2-(dimethylamino)-2-oxoethyl)-3-(methylamino)propanamide hydrochloride
Uniqueness
What sets N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride apart is its specific chemical structure, which imparts unique reactivity and biological activity. This makes it particularly valuable in certain research and industrial applications .
Propriétés
Formule moléculaire |
C8H18ClN3O2 |
|---|---|
Poids moléculaire |
223.70 g/mol |
Nom IUPAC |
N-[2-(dimethylamino)-2-oxoethyl]-3-(methylamino)propanamide;hydrochloride |
InChI |
InChI=1S/C8H17N3O2.ClH/c1-9-5-4-7(12)10-6-8(13)11(2)3;/h9H,4-6H2,1-3H3,(H,10,12);1H |
Clé InChI |
ZGORRLQWNPSMNF-UHFFFAOYSA-N |
SMILES canonique |
CNCCC(=O)NCC(=O)N(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13524339.png)


![1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride](/img/structure/B13524359.png)
![3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperazin-1-yl)propanoicacid](/img/structure/B13524365.png)






![[4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol](/img/structure/B13524406.png)


